DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester
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Overview
Description
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester is a complex organic compound with a variety of functional groups. It contains 70 atoms, including hydrogen, carbon, nitrogen, and oxygen . The compound features multiple bonds, aromatic rings, esters, amides, nitro groups, and ethers . This intricate structure makes it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of DL-Tyrosine, followed by the introduction of the O-methyl, 3-nitro, and N-(1-oxododecyl) groups. The final step involves the esterification to form the ethyl ester. Industrial production methods may vary, but they generally follow similar steps with optimizations for scale and efficiency .
Chemical Reactions Analysis
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the aromatic ring or the nitro group, leading to the formation of different oxidized products.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties significantly.
Substitution: Various substituents can be introduced at different positions on the aromatic ring or other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different functional groups.
Biology: The compound’s interactions with biological molecules are of interest, particularly in understanding enzyme-substrate interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester involves its interaction with various molecular targets. The nitro group, for example, can participate in redox reactions, while the ester and amide groups can undergo hydrolysis. These interactions can affect different biochemical pathways, making the compound useful in studying cellular processes .
Comparison with Similar Compounds
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester can be compared with other similar compounds, such as:
DL-Tyrosine ethyl ester: Lacks the nitro and N-(1-oxododecyl) groups, making it less complex.
O-methyl-DL-Tyrosine: Does not have the ester or nitro groups, resulting in different reactivity.
Properties
CAS No. |
118123-22-1 |
---|---|
Molecular Formula |
C24H38N2O6 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
ethyl (2S)-2-(dodecanoylamino)-3-(4-methoxy-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C24H38N2O6/c1-4-6-7-8-9-10-11-12-13-14-23(27)25-20(24(28)32-5-2)17-19-15-16-22(31-3)21(18-19)26(29)30/h15-16,18,20H,4-14,17H2,1-3H3,(H,25,27)/t20-/m0/s1 |
InChI Key |
GCVSKYRTKSPCEN-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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